Computed XLogP3: 0.7 – A 0.8-1.5 log-unit difference from regioisomeric analogs
The target compound exhibits a computed XLogP3 (octanol-water partition coefficient) of 0.7 [1], placing it in a significantly lower lipophilicity range than its regioisomer (2-chloro-6-methoxypyridin-4-yl)methanamine (XLogP3 ≈ 1.5 as estimated from SMILES by ACD/Labs) . This difference arises from the relative positioning of the polar methoxy substituent versus the aminomethyl group and directly influences aqueous solubility and passive membrane permeability in early-stage ADME screening.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | (2-Chloro-6-methoxypyridin-4-yl)methanamine; XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 ≈ -0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator estimated via ACD/Labs |
Why This Matters
Lower XLogP3 predicts superior aqueous solubility and potentially reduced non-specific protein binding, making the target compound a preferred choice for synthesizing polar pharmacophores where central-nervous-system penetration is not required.
- [1] PubChem. (6-Chloro-4-methoxypyridin-2-YL)methanamine – CID 72214143. https://pubchem.ncbi.nlm.nih.gov/compound/1211519-72-0 View Source
